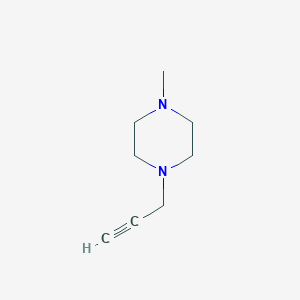

1-Methyl-4-(prop-2-yn-1-yl)piperazine

Description

The exact mass of the compound 1-Methyl-4-(prop-2-yn-1-yl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-4-(prop-2-yn-1-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(prop-2-yn-1-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-ynylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-3-4-10-7-5-9(2)6-8-10/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXAORINZJERRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542699 | |

| Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45813-02-3 | |

| Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a valuable building block in medicinal chemistry and materials science. The propargyl group serves as a versatile handle for "click" chemistry, enabling its conjugation to a wide array of molecules. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Strategic Overview: The Chemistry of N-Alkylation

The synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is fundamentally an N-alkylation reaction. The core principle involves the nucleophilic attack of the secondary amine on 1-methylpiperazine onto an electrophilic propargyl source, typically a propargyl halide.

The primary challenge in this synthesis is achieving selective mono-alkylation. Piperazine has two secondary amine nitrogens, and while 1-methylpiperazine has one tertiary and one secondary amine, the reactivity of the remaining secondary amine can still lead to side reactions if conditions are not carefully controlled. However, the inherent nucleophilicity of the secondary amine in 1-methylpiperazine makes it the reactive site for this transformation.

A common and effective method involves the direct reaction of 1-methylpiperazine with propargyl bromide.[1] This reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Detailed Synthesis Protocol

This protocol is based on established N-alkylation methodologies for piperazine derivatives.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Moles (mmol) | Equivalents |

| 1-Methylpiperazine | 100.16 | >99% | 2.50 g | 24.96 | 1.2 |

| Propargyl bromide | 118.96 | 80% in toluene | 2.47 g (1.98 g active) | 16.64 | 1.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous | 3.45 g | 24.96 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | Anhydrous | 50 mL | - | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | ACS Grade | As needed | - | - |

| Saturated aq. NaCl (Brine) | - | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - | - |

Step-by-Step Experimental Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (2.50 g, 24.96 mmol) and anhydrous potassium carbonate (3.45 g, 24.96 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes to ensure good mixing.

-

Reagent Addition: Slowly add propargyl bromide (80% solution in toluene, 2.47 g, 16.64 mmol) to the stirring suspension dropwise over 15 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) and visualizing with potassium permanganate stain.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated aqueous sodium chloride (brine) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a pale yellow oil.

Workflow and Logic Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Experimental workflow from reagent preparation to final product characterization.

Safety, Handling, and Mechanistic Considerations

Safety Precautions:

-

Propargyl bromide is a lachrymator, highly flammable, and toxic.[2][3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[2][3]

-

1-Methylpiperazine is corrosive and can cause skin burns and eye damage. Handle with care and appropriate PPE.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Trustworthiness and Self-Validation:

The purity of the final compound should be rigorously assessed.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity. Expected ¹H NMR signals include those for the methyl group, the piperazine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic C≡C-H stretch of the terminal alkyne.

References

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

- Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.

- Google Patents. (2019). CN109824935A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031. Retrieved from [Link]

-

Reddy, V. R., et al. (2020). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 5(31), 19769–19777. Retrieved from [Link]

-

White Rose eTheses Online. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-

Chemical Bulletin of Kazakh National University. (2022). Synthesis of 1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide and its plant growth-stimulating activity assessment. Retrieved from [Link]

- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

-

Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. Retrieved from [Link]

-

MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

physicochemical properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the core , a molecule of interest in medicinal chemistry and drug discovery. The strategic importance of physicochemical characterization is paramount, as these properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data for this specific molecule but also detailing the robust experimental methodologies required for their empirical determination. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical framework for the comprehensive physicochemical profiling of novel chemical entities.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's fundamental identity is the foundation of all subsequent characterization. 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a heterocyclic compound featuring a piperazine ring, a reactive propargyl group, and a methyl substituent.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | [4] |

| CAS Number | 45813-02-3 | [5] |

| Molecular Formula | C₈H₁₄N₂ | [4] |

| Molecular Weight | 138.21 g/mol | Calculated |

| Canonical SMILES | CN1CCN(CC1)CC#C | [4] |

The presence of two tertiary amine nitrogens within the piperazine ring and an alkyne functional group suggests specific chemical behaviors that are critical to anticipate in a drug development context. The tertiary amines will confer basicity, making the molecule's charge state and, consequently, its properties highly dependent on pH. The terminal alkyne provides a reactive handle for "click" chemistry or potential metabolic transformations.

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[6][7] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds like 1-Methyl-4-(prop-2-yn-1-yl)piperazine, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant metric.

Causality and Experimental Rationale

A logD₇.₄ value in the optimal range of 1-3 is often sought for orally administered drugs to balance membrane permeability with sufficient aqueous solubility for dissolution.[8] Values that are too high can lead to poor absorption due to insolubility and high plasma protein binding, while values that are too low may result in poor membrane permeation. The "shake-flask" method remains the gold standard for its direct measurement of partitioning, while HPLC-based methods offer higher throughput for screening.[9][10]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol describes the definitive method for measuring the distribution of a compound between octan-1-ol and an aqueous buffer at equilibrium.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with octan-1-ol by mixing vigorously and allowing the phases to separate for 24 hours. Similarly, saturate octan-1-ol with the pH 7.4 buffer.

-

Compound Preparation: Prepare a stock solution of 1-Methyl-4-(prop-2-yn-1-yl)piperazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 1 mL of the pre-saturated octan-1-ol and 1 mL of the pre-saturated pH 7.4 buffer.

-

Spiking: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be low enough to prevent solubility issues in either phase.

-

Equilibration: Seal the vial and shake gently on a horizontal shaker for a minimum of 2 hours at a controlled temperature (e.g., 25°C) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample a known volume from both the octan-1-ol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11]

-

Calculation: The logD is calculated using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[12]

Visualization: logD Determination Workflow```dot

Caption: Workflow for pKa determination via potentiometric titration.

Table 3: Expected and Experimental Ionization Data

| Parameter | Value | Method |

| pKa₁ (most basic) | To be determined | Potentiometric Titration |

| pKa₂ (least basic) | To be determined | Potentiometric Titration |

| % Ionized at pH 7.4 | To be calculated | Henderson-Hasselbalch Eq. |

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects everything from the feasibility of in vitro assays to the formulation of a final drug product. P[13][14]oor solubility is a major cause of failure in drug development.

[15]#### 4.1 Causality and Experimental Rationale

The solubility of an ionizable compound like 1-Methyl-4-(prop-2-yn-1-yl)piperazine is highly pH-dependent. A[16]s a base, its solubility will be lowest at high pH where it is uncharged, and it will increase significantly at pH values below its pKa values due to the formation of more soluble protonated species. It is essential to distinguish between kinetic and thermodynamic solubility. K[17][18]inetic solubility, often measured in high-throughput screens, reflects the solubility of a compound precipitating from a DMSO stock solution. Thermodynamic solubility is the true equilibrium solubility and is the gold standard for lead optimization.

[16][18]#### 4.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a solid compound in a specific aqueous buffer.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess of the solid 1-Methyl-4-(prop-2-yn-1-yl)piperazine to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand so the excess solid can settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate or different polymorph) during the experiment.

[14]#### 4.3 Visualization: Thermodynamic Solubility Workflow

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. pharmacy180.com [pharmacy180.com]

- 4. 1-Methyl-4-prop-2-ynyl-piperazine | C8H14N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 1-Methyl-4-(prop-2-yn-1-yl)piperazine, 95% | Advent [adventchembio.com]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. acdlabs.com [acdlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Physicochemical properties of drug | PPT [slideshare.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Profile of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Technical Guide

Introduction

1-Methyl-4-(prop-2-yn-1-yl)piperazine is a disubstituted piperazine derivative featuring both a methyl group and a propargyl group attached to its nitrogen atoms. This unique combination of a saturated heterocyclic amine and a terminal alkyne makes it a valuable building block in medicinal chemistry and materials science. The propargyl group, in particular, serves as a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Accurate structural elucidation and confirmation are paramount for its application in complex molecular syntheses. This guide provides an in-depth analysis of the spectral data for 1-methyl-4-(prop-2-yn-1-yl)piperazine, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is essential for the correct assignment of spectral signals. The following diagram illustrates the structure of 1-methyl-4-(prop-2-yn-1-yl)piperazine with systematic atom numbering for NMR analysis.

Caption: Molecular structure of 1-methyl-4-(prop-2-yn-1-yl)piperazine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis is typically conducted in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-methyl-4-(prop-2-yn-1-yl)piperazine in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically using a broadband proton-decoupled pulse sequence.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.30 | d | 2H | H-8 | Methylene protons adjacent to the alkyne and piperazine nitrogen. The triplet of the alkyne proton will cause a doublet splitting. |

| ~2.60 | t | 4H | H-3, H-5 | Protons on the carbons adjacent to the propargyl-substituted nitrogen (N4), appearing as a triplet due to coupling with adjacent methylene protons. |

| ~2.45 | t | 4H | H-2, H-6 | Protons on the carbons adjacent to the methyl-substituted nitrogen (N1), appearing as a triplet. |

| ~2.30 | s | 3H | H-7 | Methyl protons, appearing as a singlet as there are no adjacent protons to couple with. |

| ~2.20 | t | 1H | H-10 | Terminal alkyne proton, appearing as a triplet due to coupling with the methylene protons at C8. |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~80 | C-9 | sp-hybridized carbon of the alkyne. |

| ~72 | C-10 | sp-hybridized carbon of the alkyne bearing the terminal proton. |

| ~55 | C-2, C-6 | Carbons of the piperazine ring adjacent to the methyl-substituted nitrogen (N1). |

| ~53 | C-3, C-5 | Carbons of the piperazine ring adjacent to the propargyl-substituted nitrogen (N4). |

| ~46 | C-7 | Methyl carbon, deshielded by the adjacent nitrogen. |

| ~44 | C-8 | Methylene carbon adjacent to the alkyne and piperazine nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid compound can be prepared between two salt (e.g., NaCl or KBr) plates.

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| 2940-2800 | Medium-Strong | C-H stretch | Aliphatic (piperazine ring, methyl, and methylene groups) |

| ~2110 | Weak-Medium | C≡C stretch | Alkyne |

| 1450-1470 | Medium | CH₂ scissoring | Methylene groups |

| 1130-1170 | Medium-Strong | C-N stretch | Amines |

The presence of a sharp, strong band around 3300 cm⁻¹ is highly diagnostic for the terminal alkyne C-H stretch[1][2][3]. The C≡C triple bond stretch is expected to be a weak to medium intensity band around 2110 cm⁻¹[4][5]. The aliphatic C-H and C-N stretching vibrations are consistent with the saturated heterocyclic structure[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for this type of compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, typically using a high-energy electron beam (70 eV for EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₄N₂ = 138.21 g/mol ). The fragmentation is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to a heteroatom (in this case, nitrogen)[7][8][9].

Molecular Ion (M⁺): m/z = 138

Major Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 99 | [C₅H₁₁N₂]⁺ | Loss of the propargyl group (•C₃H₃) via α-cleavage at the N4 position. |

| 83 | [C₅H₉N]⁺ | A common fragment in piperazine derivatives resulting from ring cleavage. |

| 70 | [C₄H₈N]⁺ | A characteristic fragment of the N-methylpiperazine moiety. |

| 57 | [C₃H₅N]⁺ | Another fragment resulting from the piperazine ring cleavage. |

| 42 | [C₂H₄N]⁺ | A common fragment in amine-containing compounds. |

The following diagram illustrates a plausible fragmentation pathway for 1-methyl-4-(prop-2-yn-1-yl)piperazine under electron ionization.

Caption: A simplified predicted fragmentation pathway for 1-methyl-4-(prop-2-yn-1-yl)piperazine.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint for 1-methyl-4-(prop-2-yn-1-yl)piperazine. The predicted data, based on well-established spectroscopic principles and analysis of related structures, highlights the key features of this molecule: the N-methyl and N-propargyl substituted piperazine ring and the terminal alkyne functionality. This guide serves as a valuable resource for researchers in the positive identification and quality control of this important chemical intermediate.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR: alkynes. [Link]

-

Toste, F. D., & Toste, F. D. (2005). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn (OTf) 2. Proceedings of the National Academy of Sciences, 102(48), 17257-17260. [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

PubChem. (n.d.). Propargylamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

Mass Spectrometry Journal. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

Supporting Information. (n.d.). N-(propargyl)-bromacetamide (4) Propargylamine (0.1 ml, 1.45 mmol) was dissolved in water (15.0 ml) and w. [Link]

-

Analytical Chemistry. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3). [Link]

-

MySkinRecipes. (n.d.). 1-Methyl-4-prop-2-ynyl-piperazine. [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. [Link]

-

PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pnas.org [pnas.org]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility Profiling of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Predictive and Methodological Framework

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

1-Methyl-4-(prop-2-yn-1-yl)piperazine is a substituted piperazine derivative of interest in contemporary drug discovery. Its molecular architecture, featuring a basic piperazine core, a lipophilic N-methyl group, and a reactive propargyl moiety, presents a unique physicochemical profile. The solubility of such a compound in various organic solvents is a critical-path parameter, profoundly influencing every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Given the novelty of this specific molecule, publicly available, empirical solubility data is scarce. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to predict, experimentally determine, and interpret the solubility of 1-Methyl-4-(prop-2-yn-1-yl)piperazine. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a robust, step-by-step experimental protocol for its quantitative determination, and discuss the interpretation of the resulting data. This document is designed to serve as a practical, field-proven guide for generating a comprehensive solubility profile, thereby accelerating research and development.

Introduction: The Critical Role of Solubility

In the realm of medicinal chemistry, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. Among these, solubility stands as a cornerstone. For a compound like 1-Methyl-4-(prop-2-yn-1-yl)piperazine, understanding its behavior in different solvent systems is paramount for several reasons:

-

Chemical Synthesis: The choice of solvent is critical for reaction efficiency, dictating reactant proximity, influencing transition states, and ultimately affecting yield and purity.

-

Purification: Techniques such as crystallization and chromatography, which are fundamental to obtaining a pure active pharmaceutical ingredient (API), are entirely dependent on differential solubility.[1]

-

Formulation Development: Creating a stable, effective, and bioavailable drug product requires dissolving the API in a suitable matrix of excipients. Poor solubility can lead to significant formulation challenges.

-

Pharmacokinetics: The adage "a drug must be in solution to be absorbed" holds true. Aqueous solubility is a key determinant of oral bioavailability, but solubility in organic media often correlates with a molecule's ability to permeate biological membranes.

The structure of 1-Methyl-4-(prop-2-yn-1-yl)piperazine suggests a nuanced solubility profile. The two tertiary amine nitrogens in the piperazine ring can act as hydrogen bond acceptors and lend the molecule a basic character, suggesting solubility in acidic aqueous solutions and polar solvents.[2][3] Conversely, the N-methyl and propargyl groups introduce lipophilic character, which may enhance solubility in less polar organic solvents. The terminal alkyne of the propargyl group also has a unique electronic character that can influence specific solute-solvent interactions. This guide will provide the tools to systematically explore this complex solubility landscape.

A Predictive Framework for Solubility

Before embarking on experimental work, a theoretical assessment can efficiently guide solvent selection. The principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity.[1][4]

Analyzing Solute-Solvent Interactions

The dissolution process is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For 1-Methyl-4-(prop-2-yn-1-yl)piperazine, the key interactions at play are:

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses two tertiary amine nitrogens that are strong hydrogen bond acceptors. Therefore, it is expected to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms. This will promote solubility in polar aprotic solvents (e.g., Acetone, DMSO, Acetonitrile) that also have strong dipoles.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar hydrocarbon portions (the ethyl bridges, methyl group, and propargyl group) will interact via these weaker forces, which are the primary mechanism for solubility in nonpolar solvents (e.g., Hexane, Toluene).

Predicted Solubility Across Solvent Classes

Based on the molecular structure, we can formulate the following hypotheses:

-

High Solubility: Expected in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the molecule via dipole-dipole interactions without the steric hindrance that can sometimes occur with protic solvents.

-

Moderate to High Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol. The ability of these solvents to act as hydrogen bond donors will be a strong driving force for dissolution.

-

Low Solubility: Expected in nonpolar solvents such as Hexane, Cyclohexane, and Toluene. The polar piperazine core is energetically mismatched with these solvents, making it difficult to overcome the solute-solute interactions within the crystal lattice.

-

Aqueous Solubility: As a tertiary amine, the compound will exhibit pH-dependent solubility in water. It is expected to be poorly soluble in neutral water but will become significantly more soluble in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a protonated, charged piperazinium salt.[2][3]

The following table provides a classification of common laboratory solvents to aid in this predictive analysis.

| Solvent Class | Example Solvents | Key Properties | Predicted Solubility of Target Compound |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low dielectric constant, relies on van der Waals forces. | Low to Insoluble |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constant, no O-H or N-H bonds. Strong dipole. | Moderate to High |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol (IPA) | High dielectric constant, contains O-H or N-H bonds. H-bond donors & acceptors. | Moderate to High |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the solubility of a compound. This method is trustworthy because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.[4]

Materials and Equipment

-

1-Methyl-4-(prop-2-yn-1-yl)piperazine (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatically controlled shaker or incubator (set to 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for analysis (e.g., HPLC)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid 1-Methyl-4-(prop-2-yn-1-yl)piperazine to a pre-weighed 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~5-10 mg is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to 25 °C. Agitate the vials for a period sufficient to reach equilibrium. A duration of 24 hours is standard, but 48-72 hours may be necessary for some compounds to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase used for HPLC. Analyze this diluted sample by HPLC against the previously generated calibration curve to determine the concentration. The concentration of the compound in the saturated solution is its solubility.

This experimental workflow is visualized in the diagram below.

Caption: A flowchart of the shake-flask method for solubility.

Data Interpretation and Reporting

The results of the experimental work should be compiled into a clear, structured format for easy comparison and interpretation.

Quantitative Solubility Data

The primary output is a table of quantitative solubility values. A researcher would populate this table with their empirically determined data.

Table 1: Empirical Solubility Data for 1-Methyl-4-(prop-2-yn-1-yl)piperazine at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Hexane | Nonpolar | Fill in experimental data | Fill in experimental data |

| Toluene | Nonpolar | Fill in experimental data | Fill in experimental data |

| Dichloromethane | Polar Aprotic | Fill in experimental data | Fill in experimental data |

| Acetone | Polar Aprotic | Fill in experimental data | Fill in experimental data |

| Acetonitrile | Polar Aprotic | Fill in experimental data | Fill in experimental data |

| Dimethyl Sulfoxide | Polar Aprotic | Fill in experimental data | Fill in experimental data |

| Methanol | Polar Protic | Fill in experimental data | Fill in experimental data |

| Ethanol | Polar Protic | Fill in experimental data | Fill in experimental data |

| Water (pH 7) | Polar Protic | Fill in experimental data | Fill in experimental data |

| 5% HCl (aq) | Aqueous Acid | Fill in experimental data | Fill in experimental data |

Correlating Data with Theory

Once populated, this data should be analyzed to validate or refine the initial predictive framework. Do the results align with the "like dissolves like" principle? Are there any unexpected results? For instance, an unusually high solubility in a specific solvent might suggest a particularly stable solute-solvent complex is being formed. The logical relationship between solvent properties and the expected solubility is illustrated below.

Caption: Relationship between molecular and solvent properties.

Conclusion

While specific experimental data for 1-Methyl-4-(prop-2-yn-1-yl)piperazine is not yet widely published, a robust solubility profile can be generated through a systematic approach combining theoretical prediction and rigorous experimental validation. By understanding the key molecular features of the compound—its basic nitrogens, potential for hydrogen bonding, and lipophilic regions—researchers can make educated choices about solvent systems for synthesis, purification, and formulation. The detailed shake-flask protocol provided herein offers a reliable and reproducible method for obtaining the quantitative data needed to advance a drug discovery program. This integrated approach ensures that solubility, a critical determinant of success, is characterized early and accurately, paving the way for efficient and informed drug development.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [online]. Available at: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds [online]. Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [online]. YouTube. Available at: [Link]

-

Solubility of Things. Piperazine [online]. Available at: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [online]. Available at: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis [online]. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-(prop-2-yn-1-yl)piperazine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Methyl-4-(prop-2-yn-1-yl)piperazine. As a specialized piperazine derivative, understanding its chemical properties and potential hazards is paramount for ensuring a safe research environment. This document synthesizes available safety data from structurally related compounds to establish a robust framework for risk mitigation.

Introduction: Understanding the Compound

1-Methyl-4-(prop-2-yn-1-yl)piperazine is a substituted piperazine that features a methyl group at the 1-position and a propargyl group at the 4-position. The presence of the propargyl group, with its terminal alkyne, makes this molecule a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules through reactions like click chemistry. The piperazine core is a common scaffold in many pharmacologically active compounds.[1]

Due to the limited availability of specific safety data for this exact molecule, this guide draws upon established safety profiles of closely related and structurally similar compounds, such as 1-methylpiperazine and other substituted piperazines. This approach allows for a scientifically grounded assessment of potential hazards and necessary precautions.

Hazard Identification and Classification

Based on the safety data sheets (SDS) of analogous compounds, 1-Methyl-4-(prop-2-yn-1-yl)piperazine should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: May cause respiratory irritation.[4]

The GHS hazard classifications for structurally similar compounds are summarized below:

| Hazard Classification | Category | Source |

| Skin Corrosion/Irritation | 1B | [3][5] |

| Serious Eye Damage/Irritation | 1 | [6][7] |

| Acute Toxicity, Oral | 4 | [4] |

| Acute Toxicity, Dermal | 4 | [4] |

| Acute Toxicity, Inhalation | 4 | [4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | [4][7] |

GHS Pictograms:

First-Aid Measures: A Protocol for Exposure

Immediate medical attention is required in case of exposure.[6] Always show the safety data sheet of a related compound to the attending medical professional.

dot

Caption: First-aid response workflow for exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[2]

-

Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation.[8] Use personal protective equipment as required.[6] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it should not be released into the environment.[8]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6] Collect the absorbed material into a suitable, closed container for disposal.[8]

Handling and Storage: A Proactive Approach to Safety

Proper handling and storage are critical to preventing exposure and maintaining the chemical's integrity.

dot

Caption: Key protocols for handling and storage.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are located close to the workstation.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[6]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling and before any breaks.[7]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is recommended to handle and store the contents under an inert atmosphere, such as nitrogen, and to protect it from moisture.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

Physicochemical and Toxicological Profile

Physicochemical Data (Based on Analogues)

| Property | Value | Source |

| Molecular Formula | C10H18N2 | (for the core structure, excluding the propargyl group) |

| Molecular Weight | 183.29 g/mol (for 1-(1-Methyl-4-piperidinyl)piperazine) | [3][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 110 °C @ 0.1 mmHg (for 1-(1-Methylpiperidin-4-yl)piperazine) | [2] |

| Flash Point | 113 °C (for 1-(1-Methylpiperidin-4-yl)piperazine) | [2] |

Toxicological Insights

The toxicological properties of 1-Methyl-4-(prop-2-yn-1-yl)piperazine have not been fully investigated.[6] However, based on its structural components, it is prudent to assume that it is a corrosive material.[10] Ingestion may cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[6]

Disposal Considerations

Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[8] Do not allow the product to enter sewer systems or waterways.[8]

Conclusion

While specific data for 1-Methyl-4-(prop-2-yn-1-yl)piperazine is scarce, a thorough review of its structural analogues provides a solid foundation for establishing safe handling practices. Researchers, scientists, and drug development professionals must treat this compound with the utmost care, assuming it to be corrosive, toxic, and irritating. Adherence to the protocols outlined in this guide—including the consistent use of appropriate engineering controls and personal protective equipment—is essential for mitigating risks and ensuring a safe laboratory environment.

References

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

-

Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]

-

Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]

- Mahmoud, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(12), 4786.

Sources

- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 2. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-甲基-4-哌啶基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methyl-4-(prop-2-yn-1-yl)piperazine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(prop-2-yn-1-yl)piperazine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide covers its commercial availability, key chemical properties, a detailed, field-proven synthesis protocol, and its applications, particularly as a fragment in the design of novel therapeutics. The document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering practical insights into the procurement, synthesis, and strategic utilization of this valuable compound.

Introduction: The Strategic Value of the 1-Methyl-4-(prop-2-yn-1-yl)piperazine Scaffold

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1] The introduction of a 1-methyl group can enhance metabolic stability and brain penetration for Central Nervous System (CNS) targets.

The propargyl group, a terminal alkyne, is a highly versatile functional handle. It is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bio-orthogonal ligation reaction.[2] This allows for the straightforward conjugation of the piperazine scaffold to other molecules, such as peptides, polymers, or fluorescent probes. The terminal alkyne also opens avenues for a variety of other chemical transformations, making 1-Methyl-4-(prop-2-yn-1-yl)piperazine a valuable and adaptable building block in drug discovery programs. This guide will delve into the practical aspects of sourcing and utilizing this compound.

Commercial Availability and Procurement

1-Methyl-4-(prop-2-yn-1-yl)piperazine is commercially available from a number of chemical suppliers. It is typically offered as a research-grade chemical with purities often around 95%. When sourcing this compound, it is crucial to verify the CAS number to ensure the correct regioisomer is being purchased.

Table 1: Key Identifiers for 1-Methyl-4-(prop-2-yn-1-yl)piperazine

| Identifier | Value |

| CAS Number | 45813-02-3 |

| Molecular Formula | C₈H₁₄N₂ |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 1-methyl-4-(prop-2-yn-1-yl)piperazine[3] |

| Canonical SMILES | CN1CCN(CC1)CC#C[3] |

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Quantity |

| Advent Chembio | 95% | Gram scale |

| Ambeed | Not specified | Gram scale |

| Angene Chemical | Not specified | Gram to kilogram scale |

| ChemShuttle | Not specified | Gram scale |

| CymitQuimica | Not specified | Gram scale |

Note: This is not an exhaustive list, and availability and purity may vary. Researchers should always request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the purchased material.

Physicochemical Properties and Safety Considerations

General Safety Precautions:

-

Corrosive: Piperazine derivatives are often corrosive and can cause severe skin burns and eye damage.

-

Irritant: May cause respiratory irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine: A Validated Protocol

The most direct and widely applicable method for the synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is the N-alkylation of 1-methylpiperazine with a suitable propargyl electrophile, such as propargyl bromide or propargyl chloride. This is a standard SN2 reaction where the secondary amine of the piperazine acts as the nucleophile.

Reaction Scheme

Caption: General synthesis scheme for 1-Methyl-4-(prop-2-yn-1-yl)piperazine.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the N-alkylation of piperazines and has been optimized for this specific transformation.[4]

Materials:

-

1-Methylpiperazine

-

Propargyl bromide (80% solution in toluene is commonly used)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Slowly add propargyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature. Note: The reaction can be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure 1-Methyl-4-(prop-2-yn-1-yl)piperazine.

Characterization

The identity and purity of the synthesized 1-Methyl-4-(prop-2-yn-1-yl)piperazine should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals include those for the methyl group, the piperazine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton.

-

¹³C NMR: Will show distinct signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Applications in Drug Discovery and Development

The unique combination of the 1-methylpiperazine and propargyl moieties makes this compound a valuable building block in several areas of drug discovery.

Fragment-Based Drug Discovery (FBDD)

1-Methyl-4-(prop-2-yn-1-yl)piperazine is an excellent candidate for inclusion in a fragment library for FBDD campaigns.[5] Its low molecular weight and the presence of both a hydrogen bond acceptor (the piperazine nitrogens) and a versatile chemical handle (the alkyne) make it an attractive starting point for developing more potent and selective ligands.[6]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methyl-4-prop-2-ynyl-piperazine | C8H14N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. astx.com [astx.com]

reactivity of the propargyl group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine

An In-Depth Technical Guide to the Reactivity of the Propargyl Group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine

Abstract

The propargyl group, a seemingly simple terminal alkyne functional motif, serves as a cornerstone of modern synthetic chemistry, offering a gateway to immense molecular complexity. When appended to a privileged scaffold like 1-methylpiperazine, its reactivity becomes particularly relevant to drug discovery and materials science. This guide provides an in-depth exploration of the chemical behavior of the propargyl group in 1-Methyl-4-(prop-2-yn-1-yl)piperazine. We will dissect its participation in three cornerstone reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and the Mannich (A³) coupling reaction. This document moves beyond mere procedural outlines, delving into the underlying mechanisms, the rationale behind experimental design, and the practical applications of the resulting products, offering researchers a comprehensive and authoritative resource.

Introduction: A Molecule of Strategic Importance

1-Methyl-4-(prop-2-yn-1-yl)piperazine is a bifunctional molecule that marries two critical components in contemporary chemical design. The 1-methylpiperazine core is a ubiquitous feature in medicinal chemistry, recognized as a "privileged scaffold" that frequently appears in FDA-approved drugs.[1][2][3] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes.[1]

The true synthetic versatility of this molecule, however, lies in its propargyl group (prop-2-yn-1-yl). This terminal alkyne is not merely a structural element but a highly reactive and predictable chemical handle.[4][5][6][7] Its unique electronic structure, characterized by the acidic terminal proton and the electron-rich triple bond, allows it to participate in a suite of powerful and orthogonal chemical transformations. This guide will illuminate the pathways through which this unassuming functional group can be leveraged to construct complex molecular architectures.

Synthesis of the Core Building Block

The preparation of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a straightforward nucleophilic substitution. The secondary amine of 1-methylpiperazine acts as the nucleophile, displacing a halide from a propargyl electrophile.

Experimental Protocol: Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)piperazine

-

Reagent Preparation: To a round-bottom flask, add 1-methylpiperazine (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (1.1 eq) dropwise to the stirred solution.

-

Expert Insight: The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperazine. K₂CO₃ is a mild and inexpensive base sufficient to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, filter off the solid K₂CO₃ and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product. Further purification can be achieved via column chromatography if necessary.

Key Methodologies for Propargyl Group Functionalization

The terminal alkyne of 1-Methyl-4-(prop-2-yn-1-yl)piperazine is a versatile anchor for three of the most powerful reactions in the synthetic chemist's toolkit.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetype of "Click Chemistry"

The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity.[8] This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of our piperazine substrate and an organic azide, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[8][9] The reaction is incredibly robust, tolerating a wide range of functional groups and solvents, including water, making it ideal for bioconjugation.[8][9][10]

The reaction proceeds through a well-defined catalytic cycle. The active Cu(I) catalyst first coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered copper-containing ring before undergoing reductive elimination to release the triazole product and regenerate the Cu(I) catalyst.

Caption: Catalytic cycle of the CuAAC reaction.

This protocol uses the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent, a common and reliable method.[10][11]

-

Reagent Preparation:

-

Prepare a 1 M solution of 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Prepare a 1 M solution of the desired azide (e.g., Benzyl Azide, 1.05 eq) in the same solvent system.

-

Prepare a fresh 1 M aqueous solution of sodium ascorbate.

-

Prepare a 0.1 M aqueous solution of copper(II) sulfate (CuSO₄).

-

-

Reaction Setup: In a vial, combine the alkyne solution and the azide solution.

-

Catalyst Addition: To the stirred mixture, add the sodium ascorbate solution (0.1 eq), followed by the CuSO₄ solution (0.01-0.05 eq).

-

Trustworthiness Pillar: The immediate formation of a yellow-orange color indicates the reduction of Cu(II) to the active Cu(I) species. The reaction is often exothermic. The use of a ligand like THPTA or TBTA can accelerate the reaction and protect sensitive substrates from oxidative damage.[10][11]

-

-

Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. The reaction is typically complete when the mixture becomes homogeneous and the color fades. Monitor by TLC or LC-MS.

-

Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting triazole is often pure enough for subsequent use, but can be purified by crystallization or column chromatography.

| Parameter | Condition | Rationale / Insight |

| Catalyst Loading | 1-5 mol% CuSO₄ | Lower loadings are often sufficient, minimizing copper contamination. |

| Reducing Agent | 10 mol% Sodium Ascorbate | A slight excess ensures the copper remains in the +1 oxidation state. |

| Solvent | t-BuOH/H₂O, DMSO, DMF | Aqueous systems are common and green; organic solvents for less soluble substrates. |

| Temperature | Room Temperature | The reaction is highly efficient under mild conditions.[9] |

| Typical Yield | >90% | The "click" reaction is known for its high conversion and clean product formation. |

Sonogashira Cross-Coupling: Forging sp-sp² Carbon-Carbon Bonds

The Sonogashira reaction is a robust and versatile method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[12] This reaction is indispensable for synthesizing conjugated systems found in pharmaceuticals, natural products, and organic materials.[12][13] The classic protocol employs a dual catalytic system of palladium and copper(I).[12]

The reaction involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the Cu(I) salt reacts with the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the Pd(0) catalyst.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

-

Inert Atmosphere Setup: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reagent Addition: To the flask, add the aryl halide (e.g., Iodobenzene, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). The base is crucial for neutralizing the HX formed and facilitating the formation of the copper acetylide.[12]

-

Substrate Addition: Add 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting aryl halide is consumed (monitor by TLC/GC-MS).

-

Trustworthiness Pillar: A successful reaction is often indicated by the formation of an ammonium halide salt precipitate. Copper-free protocols exist, which can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though they may require different ligands or harsher conditions.[13][14]

-

-

Workup and Purification: Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

| Aryl Halide (Ar-X) | Reactivity Order | Typical Conditions | Rationale / Insight |

| Ar-I | I > OTf > Br >> Cl | Room Temp to 40 °C | The C-I bond is the weakest, making oxidative addition to Pd(0) the fastest.[12] |

| Ar-Br | 50-80 °C | Requires more thermal energy to break the stronger C-Br bond. | |

| Ar-Cl | >100 °C, special ligands | The C-Cl bond is very strong; requires highly active catalysts (e.g., with bulky phosphine ligands) to facilitate oxidative addition.[15] |

Mannich Reaction (A³ Coupling): Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a three-component variation of the Mannich reaction.[16][17] It provides a highly atom-economical route to synthesize propargylamines, which are valuable intermediates in medicinal chemistry.[17][18] In this reaction, the terminal alkyne of 1-Methyl-4-(prop-2-yn-1-yl)piperazine reacts with an aldehyde and a secondary amine, typically catalyzed by a copper or gold salt.

The reaction is initiated by the formation of a highly electrophilic iminium ion from the condensation of the aldehyde and the secondary amine.[16][19][20] Concurrently, a metal catalyst (e.g., Cu(I)) activates the terminal alkyne, forming a metal acetylide. This acetylide then acts as a nucleophile, attacking the iminium ion to forge the new C-C bond and yield the final propargylamine product.[17]

Caption: Three-component pathway of the A³ coupling reaction.

-

Reagent Setup: In a flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq) and the secondary amine (e.g., diethylamine, 1.1 eq) in a suitable solvent such as dioxane or water.

-

Catalyst Addition: Add the catalyst (e.g., CuI, 5 mol%).

-

Alkyne Addition: Add 1-Methyl-4-(prop-2-yn-1-yl)piperazine (1.0 eq) to the mixture.

-

Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 80-100 °C) for several hours. Monitor by TLC or LC-MS.

-

Trustworthiness Pillar: The reaction can often be performed in water, making it a green and sustainable choice. The successful formation of the product confirms the concurrent generation of the iminium ion and activation of the alkyne.[17]

-

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting propargylamine via column chromatography.

Conclusion and Future Outlook

1-Methyl-4-(prop-2-yn-1-yl)piperazine is far more than a simple chemical. It is a strategically designed building block whose propargyl group serves as a powerful and versatile reactive handle. Through the lens of CuAAC, Sonogashira, and Mannich reactions, we have demonstrated its capacity to be transformed into a diverse array of complex molecules. The triazoles, conjugated systems, and propargylamines derived from these reactions are of immense value in drug discovery, bioconjugation, and materials science. Understanding the causality behind the experimental choices and the mechanistic underpinnings of these transformations empowers researchers to harness the full potential of this versatile scaffold, paving the way for future innovations.

References

-

Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900. Available at: [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3:153-162. Available at: [Link]

-

Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. Available at: [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]

-

Chemistry Steps. Mannich Reaction. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3563. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available at: [Link]

-

Wikipedia. Mannich reaction. Available at: [Link]

-

Matos, M. J., et al. (2023). Propargylamine: an important moiety in drug discovery. Expert Opinion on Drug Discovery, 18(5), 499-514. Available at: [Link]

-

Wells, S. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4566-4569. Available at: [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]

-